(4-Benzyloxyphenyl)tributylstannane

Catalog No.
S681873
CAS No.
145745-05-7
M.F
C25H38OSn
M. Wt
473.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(4-Benzyloxyphenyl)tributylstannane

CAS Number

145745-05-7

Product Name

(4-Benzyloxyphenyl)tributylstannane

IUPAC Name

tributyl-(4-phenylmethoxyphenyl)stannane

Molecular Formula

C25H38OSn

Molecular Weight

473.3 g/mol

InChI

InChI=1S/C13H11O.3C4H9.Sn/c1-3-7-12(8-4-1)11-14-13-9-5-2-6-10-13;3*1-3-4-2;/h1,3-10H,11H2;3*1,3-4H2,2H3;

InChI Key

DRDMDSYSKAAPQQ-UHFFFAOYSA-N

SMILES

CCCC[Sn](CCCC)(CCCC)C1=CC=C(C=C1)OCC2=CC=CC=C2

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CC=C(C=C1)OCC2=CC=CC=C2

Stille Coupling Reactions

(4-Benzyloxyphenyl)tributylstannane serves as a valuable reagent in Stille coupling reactions, a type of cross-coupling reaction used to form carbon-carbon bonds between two sp2-hybridized carbon atoms. The benzyloxy group (OCH2Ph) attached to the phenyl ring provides good solubility and stability to the molecule, making it an attractive choice for these reactions. A study published in the Journal of the American Chemical Society demonstrates the use of (4-Benzyloxyphenyl)tributylstannane in the synthesis of epoxy-substituted aryl alkenes through Stille coupling with allylic carbonates [].

Synthesis of Polycyclic Meroterpenoids

This compound also plays a role in the synthesis of polycyclic meroterpenoids, a class of complex natural products with diverse biological activities. The research article "Synthesis of Polycyclic Meroterpenoids Based on Stille Couplings and Titanocene Catalysis" details the utilization of (4-Benzyloxyphenyl)tributylstannane in combination with Stille couplings and titanocene catalysis for the construction of these intricate molecules [].

(4-Benzyloxyphenyl)tributylstannane is an organotin compound characterized by a phenyl group substituted with a benzyloxy group and bound to a tributylstannane moiety. This compound features a tin atom bonded to three butyl groups and one phenyl group with a benzyloxy substituent. Organotin compounds, including this one, are known for their diverse applications in organic synthesis and materials science due to their unique chemical properties.

. Common reactions include:

  • Radical Reductions: It can participate in radical reduction reactions, where it serves as a reducing agent.
  • Dehalogenation: The compound can effectively remove halogens from organic substrates, making it useful in synthetic organic chemistry.
  • Cyclization Reactions: It can facilitate intramolecular cyclization processes, leading to the formation of cyclic compounds.

These reactions leverage the relatively weak bond between tin and hydrogen, allowing for homolytic cleavage under appropriate conditions .

The synthesis of (4-Benzyloxyphenyl)tributylstannane typically involves several key steps:

  • Preparation of the Benzyloxyphenol: The initial step often involves the synthesis of 4-benzyloxyphenol through alkylation of phenol with benzyl chloride.
  • Formation of Tributylstannane: Tributylstannane can be prepared via the reaction of tin tetrachloride with butyllithium or through direct alkylation methods.
  • Coupling Reaction: The final step involves coupling the benzyloxyphenol with tributylstannane, often facilitated by a palladium catalyst under an inert atmosphere to yield (4-Benzyloxyphenyl)tributylstannane.

This multi-step synthesis allows for the controlled introduction of functional groups while minimizing side reactions .

(4-Benzyloxyphenyl)tributylstannane finds utility in various fields:

  • Organic Synthesis: It is used as a reagent in organic transformations, particularly in radical chemistry.
  • Material Science: Its properties make it suitable for applications in polymer chemistry and materials development.
  • Pharmaceuticals: Potential applications in drug design due to its biological activity warrant further investigation.

The versatility of this compound stems from its ability to participate in diverse

Interaction studies involving (4-Benzyloxyphenyl)tributylstannane focus on its reactivity with various substrates. These studies highlight its role as a radical initiator and its effectiveness in facilitating dehalogenation and cyclization reactions. Additionally, investigations into its toxicological profile reveal interactions at the cellular level that may disrupt normal biological functions, emphasizing the need for careful handling and application due to potential health risks associated with organotin compounds .

Several similar compounds exhibit comparable structures or functionalities to (4-Benzyloxyphenyl)tributylstannane:

Compound NameStructure DescriptionUnique Features
TributylstannaneSimple tributyl group without aromatic substituentsCommonly used as a reducing agent
TriphenyltinContains three phenyl groupsKnown for higher stability and lower reactivity
(4-Methoxyphenyl)tributylstannaneSimilar phenolic structure with methoxy groupExhibits different solubility and reactivity patterns
BenzoyltributyltinContains a benzoyl group instead of benzyloxyDifferent electronic properties affecting reactivity

The uniqueness of (4-Benzyloxyphenyl)tributylstannane lies in its specific combination of functional groups that enhance its reactivity while providing potential biological activity not seen in simpler organotin derivatives.

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H372 (100%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Wikipedia

[4-(Benzyloxy)phenyl](tributyl)stannane

Dates

Modify: 2023-08-15

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